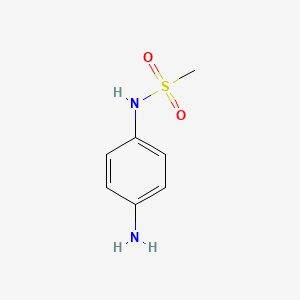

4-(Methylsulfonamido)aniline

説明

Overview of Aniline (B41778) Derivatives in Medicinal Chemistry

Aniline and its derivatives are a cornerstone in the synthesis of a vast array of industrial and pharmaceutical compounds. ontosight.airesearchgate.net Their versatility stems from their unique chemical structure, which allows for various modifications, influencing their biological activity. ontosight.airesearchgate.net

Significance of Aniline Pharmacophores in Drug Discovery

The aniline moiety is a prevalent pharmacophore found in numerous approved drugs. acs.orgcresset-group.combiopartner.co.uk A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The amino group of the aniline scaffold is crucial from a supramolecular perspective, as it can form hydrogen bonds, a key interaction in drug-receptor binding. researchgate.net This ability to interact with biological targets has led to the incorporation of anilines into a wide range of drug candidates. biopartner.co.uk For instance, aniline derivatives have been investigated for their potential antimicrobial, antifungal, and anticancer properties. ontosight.ai

However, the presence of an aniline group can also present challenges.

Challenges and Strategies for Aniline Replacement in Drug Design

A primary concern with some aniline derivatives is their potential for metabolic instability. biopartner.co.uk The aniline motif can be susceptible to metabolism by enzymes in the body, which can sometimes lead to the formation of reactive metabolites. acs.orgacs.org These reactive species can cause adverse drug reactions. acs.orgacs.org This has prompted medicinal chemists to explore strategies for replacing the aniline group with other chemical entities, known as bioisosteres. acs.orgresearchgate.net Bioisosteric replacement aims to retain the desired biological activity of the parent compound while improving its pharmacokinetic and toxicological profile. acs.orgcresset-group.com Strategies include substituting the aniline with saturated carbocycles or other heterocyclic rings to mitigate metabolic liabilities. acs.orgresearchgate.net

Historical Context of Sulfonamide Compounds in Pharmaceutical Development

The history of sulfonamides in medicine is a landmark in the story of antimicrobial chemotherapy. The journey began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which was found to be effective against bacterial infections. wikipedia.orghuvepharma.commhmedical.com It was later discovered that Prontosil was a prodrug, being metabolized in the body to the active antibacterial agent, sulfanilamide (B372717). openaccesspub.org This discovery opened the floodgates for the development of a plethora of sulfonamide drugs, which were the first broadly effective systemic antibacterial agents and saved countless lives before the advent of penicillin. wikipedia.orghuvepharma.com

The success of antibacterial sulfonamides spurred further research, leading to the discovery of non-antibacterial sulfonamides with a wide range of therapeutic applications. openaccesspub.orgajchem-b.comajchem-b.com These include diuretics, antidiabetic agents, and anticonvulsants. openaccesspub.orgajchem-b.comajchem-b.com This demonstrates the remarkable versatility of the sulfonamide functional group in medicinal chemistry. openaccesspub.orgscispace.com

Research Landscape and Significance of 4-(Methylsulfonamido)aniline

Within the vast family of sulfonamides, this compound, also known as N-(4-aminophenyl)methanesulfonamide, has emerged as a significant building block in medicinal chemistry research. glpbio.comsigmaaldrich.comaaronchem.com Its structure incorporates both an aniline ring and a methylsulfonamido group, making it a valuable synthon for the creation of more complex molecules. mdpi.comresearchgate.net

Research has explored the synthesis of various derivatives of this compound with the aim of developing new therapeutic agents. For example, a series of 4-(methylsulfonyl)aniline (B1202210) derivatives were synthesized and evaluated as potential anti-inflammatory agents with expected selectivity for the COX-2 enzyme. mdpi.comresearchgate.net The incorporation of the 4-(methylsulfonyl)aniline pharmacophore into known non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to maintain or even increase their anti-inflammatory activity in preclinical models. mdpi.comresearchgate.net

The synthesis of this compound itself can be achieved through various routes, often starting from more readily available precursors. One common method involves the hydrogenation of 1-methanesulfonyl-4-nitro-benzene.

The compound has also been utilized in the synthesis of inhibitors for various enzymes, highlighting its role as a versatile intermediate in drug discovery programs. For instance, it has been used to create derivatives targeting VEGFR-2, a key protein in angiogenesis. rsc.org

Below are tables summarizing key information about this compound and related compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-(4-aminophenyl)methanesulfonamide |

| CAS Number | 53250-82-1 |

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 g/mol |

| Physical Form | Solid |

Table 2: Synthesis of N-(4-aminophenyl)-N-methylmethanesulfonamide

| Reactants | Reagents/Conditions | Product |

|---|

Data from a general procedure for N-methylation. chemicalbook.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetanilide (B955) |

| Acetaminophen |

| Aniline |

| Artesunate |

| Aspirin |

| Bromfenac |

| Carbutamide |

| Celecoxib |

| Chloroquine |

| Chlorpropamide |

| Diclofenac |

| Diflunisal |

| Etoricoxib |

| Indomethacin |

| Mefenamic Acid |

| 1-methanesulfonyl-4-nitro-benzene |

| Naproxen |

| Parecoxib |

| Phenacetin |

| Prontosil |

| Rofecoxib |

| Sulfacetamide |

| Sulfadiazine |

| Sulfadimethoxine |

| Sulfamethazine |

| Sulfamethoxazole |

| Sulfanilamide |

| Sulfapyridine |

| Sulfaquinoxaline |

| Sulfasalazine |

| Sulfathiazole |

| Tolbutamide |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(4-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZFEDUYJFEJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395668 | |

| Record name | 4-(Methylsulfonamido)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53250-82-1 | |

| Record name | 4-(Methylsulfonamido)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Classical and Modern Synthetic Routes for 4-(Methylsulfonamido)aniline

The synthesis of this compound can be achieved through various methods, often starting from readily available precursors. These routes can be broadly categorized into classical methods and more modern, multi-step procedures tailored for specific derivatives.

Synthesis from Acetanilide (B955) Precursors

A common and well-established method for preparing sulfonamides involves the use of acetanilide as a starting material. This multi-step synthesis is a cornerstone in organic chemistry education and practice. The process typically begins with the acetylation of aniline (B41778) to form acetanilide. This step is crucial as it protects the highly reactive amino group from unwanted side reactions during the subsequent electrophilic aromatic substitution. The acetyl group moderates the reactivity of the aromatic ring and directs incoming electrophiles to the para position.

The next step involves the chlorosulfonation of acetanilide using chlorosulfonic acid. This introduces the sulfonyl chloride group (-SO2Cl) onto the benzene (B151609) ring, primarily at the position para to the acetamido group. The resulting p-acetamidobenzenesulfonyl chloride is then reacted with ammonia (B1221849) or an amine to form the sulfonamide. Finally, the acetyl protecting group is removed by hydrolysis to yield the desired aniline derivative. A greener alternative to this classical approach involves using zinc dust or iron powder with acetic acid for the initial acetylation step, avoiding the use of acetic anhydride. sci-hub.st

Multi-step Procedures for Derivatives

More complex derivatives of this compound are often synthesized through multi-step sequences that allow for precise control over the final structure. mit.edu These procedures are particularly important in medicinal chemistry and materials science where specific functionalities are required. For instance, the synthesis of N-(4-(2-aminoethyl)phenyl)-N-methylmethanesulfonamide involves a sequential alkylation and sulfonylation of 4-(2-aminoethyl)aniline.

In another example, the synthesis of amide-based antagonists for NMDA receptors involves preparing a key carboxylic acid intermediate, 4-(4-(methylsulfonamido)phenyl)butanoic acid. nih.gov This synthesis starts with the conversion of a suitable aniline precursor to its methyl ester, followed by the formation of the para-arylmethanesulfonamide ester, and finally, saponification to yield the desired carboxylic acid. nih.gov Such multi-step syntheses often employ protecting groups to shield reactive functional groups and ensure the desired reaction occurs at the intended site. Continuous flow techniques are also being explored to streamline these multi-step syntheses, offering better control and efficiency. mit.edu

Functionalization and Derivatization Strategies

The presence of both an amino group and a sulfonamide moiety in this compound provides multiple avenues for functionalization and derivatization. These reactions are crucial for creating a diverse library of compounds with tailored properties.

N-Sulfonylation Reactions

N-sulfonylation is a key reaction for modifying the amino group of anilines. This can be achieved by reacting the aniline with a sulfonyl chloride in the presence of a base. semanticscholar.org While this method is straightforward, it can sometimes lead to the formation of undesired di-sulfonamides with primary amines and may require harsh conditions for less nucleophilic anilines. semanticscholar.org Recent advancements have focused on developing more efficient and environmentally friendly methods. For example, solvent-free sulfonylation of anilines with p-toluenesulfonyl chloride can be achieved at room temperature, sometimes with the aid of a catalyst like zinc oxide. semanticscholar.org

Another modern approach involves the use of sulfonyl fluorides as sulfonylation reagents. Visible-light-mediated reactions of sulfonyl fluorides with anilines provide a mild and simple protocol to construct sulfonylated anilines. nih.gov This method is advantageous as sulfonyl fluorides are stable and can be readily modified, allowing for late-stage functionalization of complex molecules. nih.gov Furthermore, biomass-derived copper catalysts have been used for the remote sulfonylation of anilines with sodium sulfinates, offering a recyclable and heterogeneous catalytic system. mdpi.com

Amide Coupling and Esterification Approaches

The amino group of this compound can readily participate in amide coupling reactions to form a wide range of amide derivatives. commonorganicchemistry.com These reactions typically involve coupling the aniline with a carboxylic acid using a coupling agent. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.netmychemblog.com For less reactive anilines, stronger coupling agents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) may be necessary. researchgate.net

Esterification, while not a direct reaction of this compound itself, is a crucial transformation for its derivatives that contain carboxylic acid or alcohol functionalities. organic-chemistry.orgmasterorganicchemistry.com For example, derivatives of this compound bearing a carboxylic acid group can be esterified under acidic conditions (Fischer esterification) or by using various modern reagents that facilitate the reaction under milder conditions. masterorganicchemistry.com Similarly, alcohol-containing derivatives can be esterified with acid chlorides or anhydrides. lenzing.com These esterification reactions are important for modifying the solubility and other physicochemical properties of the final compounds. organic-chemistry.orglenzing.com

Table 1: Amide Coupling Reagents

| Reagent | Full Name | Typical Conditions | Notes |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, DMF, Room Temperature | Highly efficient for peptide and other amide bond formations. mychemblog.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | DIPEA, DMF or CH2Cl2, Room Temperature | Commonly used for less reactive anilines. researchgate.net |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | DIPEA or DBU, CH2Cl2 or MeCN, Room Temperature | Effective for difficult couplings involving sterically hindered or electron-deficient anilines. researchgate.net |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP, DIPEA, AcCN | A convenient protocol for electron-deficient amines and carboxylic acids. nih.gov |

Incorporation into Heterocyclic Systems

The aniline moiety of this compound serves as a valuable building block for the synthesis of various heterocyclic compounds. uomus.edu.iquou.ac.in Heterocycles are a cornerstone of medicinal chemistry and materials science, and the incorporation of the sulfonamidoaniline scaffold can impart specific biological activities or physical properties. uomus.edu.iquou.ac.in

One common strategy involves the condensation of the aniline with dicarbonyl compounds or their equivalents to form five- or six-membered rings. For example, reaction with 1,3-diketones can lead to the formation of substituted anilines which can then be cyclized. beilstein-journals.org Another approach is the construction of fused heterocyclic systems. For instance, derivatives of this compound can be used to synthesize quinazolines and other related heterocycles. googleapis.comgoogle.com The synthesis of N-(o-aminoaryl)pyrroles has been achieved by hydrolyzing the corresponding N-(o-acetaminoaryl)pyrroles, which can be derived from aminoacetanilides. scispace.com The development of one-pot, multi-component reactions has further expanded the scope of synthesizing complex heterocyclic structures from simple aniline precursors. beilstein-journals.org

Synthesis of Related Structural Isomers (e.g., 3-(Methylsulfonamido)aniline)

The synthesis of structural isomers of this compound, such as 3-(methylsulfonamido)aniline, is crucial for exploring structure-activity relationships in drug discovery. A common approach involves the reaction of a corresponding aniline with methanesulfonyl chloride. For instance, 3-((methylsulfonyl)methyl)aniline has been utilized in the synthesis of naphthamide derivatives. rsc.org This synthesis can be achieved by reacting the aniline with concentrated hydrochloric acid in isopropanol (B130326) under reflux conditions. rsc.org Another example is the preparation of 3-aminocarbazoles, which can be accomplished from N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles in a two-step protocol. ias.ac.in

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods offer efficient and selective routes to this compound derivatives, often with milder reaction conditions and improved yields compared to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of aniline derivatives. nih.govnih.gov These reactions, such as the Buchwald-Hartwig amination, have become indispensable in medicinal chemistry for synthesizing complex molecules. semanticscholar.orgrsc.org The versatility of these methods allows for the coupling of various nitrogen-containing compounds with aryl halides or pseudohalides. nih.govnih.gov The development of sophisticated phosphine (B1218219) ligands has been critical in expanding the scope of these reactions to include sterically hindered and electronically diverse substrates. semanticscholar.org

For example, the synthesis of 4-(sec-alkyl)anilines, a class of compounds not readily accessible by traditional methods, has been achieved through a copper(I)-catalyzed 1,6-conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides. nih.gov While this specific example highlights copper catalysis, palladium-catalyzed methods are broadly applied for the N-arylation of primary and secondary amines, which is a key step in the synthesis of many complex aniline derivatives. nih.govsemanticscholar.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Aniline Derivative Synthesis This table is interactive. Users can sort data by clicking on the column headers.

| Catalyst/Ligand System | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(dppf)Cl2 | Chloroacetylchloride, aniline derivative | Benzoxazine derivative | rsc.org |

| Pd2(dba)3, 2-(dicyclohexylphosphino)biphenyl | Benzophenone imine, aryl halide | Naphthamide precursor | rsc.org |

| Pd/C | N-ethyl-N-(2-methyl-sulfonamido-ethyl)-3-methyl-4-nitroso-aniline, H2 | N-ethyl-N-(2-methylsulfonamidoethyl)-2-methyl-p-phenylenediamine | google.com |

| PdCl2(PPh3)2, CuI | N-mesyl-2-iodoaniline, alkenynylol | 2-(Hydroxyalkenynyl)sulfonanilides | rsc.org |

Visible Light-Driven Chemical Reactions in Aniline Chemistry

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. oup.com In aniline chemistry, this approach can be used to mediate a variety of transformations under mild conditions. frontiersin.org One notable application is the sulfonylation of anilines using sulfonyl fluorides. frontiersin.org This method provides a route to sulfonylanilines with good functional group tolerance and modifiability. frontiersin.org The reaction is typically mediated by a photocatalyst, such as an iridium complex, which, upon excitation by visible light, initiates a single electron transfer (SET) process. frontiersin.org This generates an aniline radical cation and a sulfonyl radical, which then couple to form the desired product. frontiersin.org

Another application involves the stereoselective annulation of alkyl anilines and dibenzoylethylenes to synthesize substituted tetrahydroquinolines. nih.govacs.org This reaction is driven by the photoexcitation of an electron donor-acceptor (EDA) complex formed between the aniline and the alkene, and remarkably, can proceed without an external photocatalyst. nih.govacs.org

Table 2: Visible Light-Driven Reactions in Aniline Chemistry This table is interactive. Users can sort data by clicking on the column headers.

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Sulfonylation | Anilines, Sulfonyl fluorides | Mild conditions, good functional group tolerance, photocatalyst-mediated | frontiersin.org |

| Annulation | N,N-substituted dialkyl anilines, Alkenes | Catalyst-free, stereoselective, forms tetrahydroquinolines | nih.govacs.org |

| Degradation | Aniline | Utilizes NaBiO3 as a photocatalyst for environmental remediation | scispace.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. acs.org In the context of this compound and its derivatives, these principles manifest in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org This can be achieved by favoring addition reactions over substitution or elimination reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. acs.org For example, using water as a solvent where possible or employing less toxic methylation agents than traditional ones like methyl iodide. lookchem.com Methanol is considered a greener C1 source for N-methylation of anilines. lookchem.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org Visible-light-driven reactions are a prime example of this principle in action. oup.comfrontiersin.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. acs.org The palladium-catalyzed and visible-light-driven reactions discussed above are excellent examples of this principle.

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications to simplify synthetic sequences and reduce waste. acs.org

A comparative analysis of different synthetic methods for related compounds using green chemistry metrics can provide a quantitative assessment of their environmental footprint. rsc.org

Medicinal Chemistry and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies of 4-(Methylsulfonamido)aniline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on and around the this compound core has profound effects on the biological activity of the resulting derivatives.

In the development of anti-trypanosomal agents, researchers have explored derivatives of 1H-indole-2-carboxamides featuring a 4-phenylsulfonamide moiety. mdpi.comekb.eg SAR studies revealed that substitutions on the indole (B1671886) core were critical for activity against Trypanosoma cruzi. Small, aliphatic, electron-donating groups (EDGs) at the 5'-position of the indole, such as methyl, cyclopropyl (B3062369), and ethyl groups, were favored, showing moderate to good potency. ekb.eg Conversely, analogues with electron-withdrawing groups (EWGs) like halogens were found to be inactive. ekb.eg Modifications on the phenylsulfonamide ring itself were also investigated. The 4' and 5' positions were found to be more favorable for substitution than the 6' and 7' positions. ekb.eg Double substitutions on this ring were also tolerated. ekb.eg

The following table summarizes the SAR findings for 1H-indole-2-carboxamide derivatives with a 4-phenylsulfonamide substituent against T. cruzi. ekb.eg

| Compound ID | Indole 5' Substituent | Potency (pEC₅₀) | Notes |

| 1 | Methyl | 6.2 | Favored small, aliphatic EDG |

| 2 | Methyl | 5.8 | Favored small, aliphatic EDG |

| 3 | Cyclopropyl | 6.1 | Favored small, aliphatic EDG |

| 4 | Cyclopropyl | 5.9 | Favored small, aliphatic EDG |

| 5 | Ethyl | 5.9 | Favored small, aliphatic EDG |

| 6 | Methoxy (B1213986) | 5.4 | EDG, moderate potency |

| 7 | Methoxy | 5.4 | EDG, moderate potency |

| 8 | Halogen (F) | < 4.2 | Inactive EWG |

| 9 | Halogen (Cl) | < 4.2 | Inactive EWG |

| 10 | Trifluoromethyl | < 4.2 | Inactive EWG |

Data sourced from the Journal of Medicinal Chemistry. ekb.eg

In a different therapeutic area, SAR studies of antagonists for the NR2B N-methyl-D-aspartate (NMDA) receptor identified that a para-methanesulfonamide B ring was a feature of the most potent compounds. jbclinpharm.org This highlights the importance of the sulfonamide group in this specific context. Furthermore, research on inhibitors of Chlamydia trachomatis showed that incorporating a C8-methylsulfonamide substituent into a ring-fused 2-pyridone scaffold improved key pharmacokinetic properties, leading to better oral bioavailability compared to analogues with other substituents like cyclopropyl or methoxy groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jddtonline.info These models help in predicting the activity of novel compounds and understanding the physicochemical properties that govern their potency. jddtonline.info

Similarly, multi-target QSAR (mt-QSAR) models have been developed for antiparasitic drug discovery, including for compounds with a sulfonamide moiety. nih.govfrontiersin.org These models can predict the inhibitory activity against multiple protein targets in different parasites, aiding in the design of broad-spectrum agents. nih.govfrontiersin.org The process typically involves calculating a large number of molecular descriptors (e.g., topological, geometrical, electronic) and then using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. mdpi.comscholarsresearchlibrary.comnih.gov While specific QSAR models for this compound itself are part of broader derivative series, the principles remain the same: to quantitatively link structural features to biological outcomes like enzyme inhibition or antiparasitic efficacy. sums.ac.irbenthamscience.com

Ligand Efficiency and Drug-Likeness Assessment

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and other related metrics are used to assess the quality of a compound by relating its potency to its size or other physicochemical properties. LE is a concept that evaluates how efficiently a ligand binds to its target protein relative to its molecular weight.

Derivatives of this compound have been evaluated using these principles. For example, in the pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs), a series of 4-methylsulfonylphenyl derivatives were analyzed for their physicochemical parameters. nih.gov The designed compounds were found to obey Lipinski's "rule of five," a widely used guideline to assess drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans. In another study, the optimization of indole derivatives as anti-trypanosomal agents involved a focus on balancing potency with physicochemical properties, including the optimization of ligand efficiency metrics. ekb.eg This approach aims to prevent the "molecular obesity" of drug candidates, where potency is increased at the cost of undesirable properties like high molecular weight and lipophilicity. benthamscience.com The use of ligand efficiency indices helps guide the selection of lead compounds that have a better balance of properties, increasing the likelihood of successful development. nih.gov

Pharmacological Profiling and Biological Evaluation

The this compound moiety is a key component in compounds investigated for various pharmacological activities, most notably as anti-inflammatory and antiparasitic agents.

Anti-inflammatory Activity and COX-2 Selectivity

A significant area of investigation for derivatives containing the this compound or the closely related 4-methylsulfonylphenyl scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. sums.ac.ir The therapeutic anti-inflammatory action of NSAIDs comes from inhibiting COX-2, while unwanted side effects are often linked to the inhibition of the COX-1 isoform. sums.ac.irjocpr.com The methanesulfonamido group (-NHSO₂CH₃) or the methylsulfonyl group (-SO₂CH₃) attached to a phenyl ring is a well-established pharmacophore crucial for high COX-2 potency and selectivity. mdpi.com

A series of novel 4-methylsulfonylphenyl derivatives were synthesized and screened for their ability to preferentially inhibit COX-2 over COX-1. nih.gov Several of these compounds demonstrated significant COX-2 selectivity. nih.gov The table below shows the in vitro COX-1/COX-2 inhibition data for some of the most active compounds from this series, compared to the reference drug celecoxib. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

| 4 | 2.1 | 0.017 | 124 |

| 6b | 1.7 | 0.013 | 131 |

| 6e | 2.5 | 0.021 | 119 |

| Celecoxib | 3.8 | 0.04 | 95 |

Data sourced from Future Medicinal Chemistry. nih.gov

These findings confirm that the 4-methylsulfonylphenyl core is a highly effective scaffold for creating potent and selective COX-2 inhibitors. Molecular docking studies often reveal that the sulfonyl group fits into a specific hydrophilic side pocket of the COX-2 active site, an interaction that is key to its selectivity. researchgate.net

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)

Derivatives containing the this compound scaffold have also shown significant promise as antiparasitic agents, particularly against Trypanosoma cruzi, the protozoan that causes Chagas disease. mdpi.comekb.eg Chagas disease is a neglected tropical disease for which current treatments have significant limitations. mdpi.comekb.eg

In a major research effort, a series of 1H-indole-2-carboxamides bearing a 4-phenylsulfonamide substituent were identified and optimized for their anti-T. cruzi activity. ekb.eg These compounds were tested against the intracellular amastigote form of the parasite. The lead optimization program focused on balancing potency against the parasite with physicochemical properties and minimizing cytotoxicity against human cell lines. ekb.eg

The table below presents the biological evaluation data for selected compounds from this series. ekb.eg

| Compound ID | T. cruzi Potency (pEC₅₀) | Cytotoxicity (pCC₅₀ HFF-1) | Cytotoxicity (pCC₅₀ HepG2) |

| 1 | 6.2 | 5.3 | 5.0 |

| 14 | 6.0 | 5.2 | 5.1 |

| 15 | 5.1 | 5.2 | 5.1 |

| 16 | 5.2 | 5.2 | 5.1 |

| 17 | 5.8 | 5.2 | 5.0 |

| 24 | 6.5 | 5.6 | 5.4 |

| Benznidazole | 5.9 | >6.3 | >6.3 |

pEC₅₀ represents the negative logarithm of the half-maximal effective concentration against T. cruzi. pCC₅₀ represents the negative logarithm of the half-maximal cytotoxic concentration against human foreskin fibroblast (HFF-1) and human liver carcinoma (HepG2) cells. Data sourced from the Journal of Medicinal Chemistry. ekb.eg

The results demonstrate that derivatives incorporating the 4-phenylsulfonamide structure can achieve potent anti-T. cruzi activity, with compound 24 showing higher potency than the standard drug, benznidazole. ekb.eg This line of research underscores the versatility of the this compound scaffold in developing treatments for infectious diseases. mdpi.comekb.eg

Antimicrobial and Antifungal Investigations

The sulfonamide functional group is a key feature in a number of antibacterial drugs. nih.gov Consequently, derivatives of this compound have been explored for their potential antimicrobial and antifungal properties. The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. nih.govscielo.br

Research into various derivatives has shown a range of activities. For instance, a library of substituted ring-fused 2-pyridones was synthesized and evaluated for its ability to inhibit the infectivity of Chlamydia trachomatis. rsc.org Within this series, the C8-methylsulfonamide analogue (compound 30 ) demonstrated inhibitory activity in the low micromolar range. rsc.org

In the broader context of sulfonamide-containing compounds, studies have shown that their antimicrobial activity can be influenced by the specific structural modifications made to the parent molecule. researchgate.net For example, combining the sulfonamide moiety with other heterocyclic systems can lead to compounds with notable antibacterial and antifungal effects. researchgate.net The antifungal activity of various compounds is often evaluated against common pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov Studies on other sulfonamide derivatives have demonstrated activity against these types of fungi. nih.govpensoft.net For example, certain tetrazole derivatives have been tested, with some showing moderate activity against C. albicans and A. niger. nih.gov The coordination of sulfonamide-based ligands to metal ions, such as copper, has also been shown to enhance antifungal activity against various Candida species. scielo.br

The general findings indicate that while the this compound scaffold is a viable starting point, its antimicrobial efficacy is highly dependent on the other molecular fragments it is connected to. rsc.orgnih.gov

Anticancer and Apoptosis-Inducing Properties

The this compound moiety has been incorporated into various molecular scaffolds to investigate their potential as anticancer agents. A primary mechanism through which many anticancer compounds exert their effect is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govaging-us.com Deregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation. aging-us.com Therapeutic strategies often aim to reactivate these dormant death pathways. aging-us.com

Derivatives of this compound have been synthesized and evaluated for their ability to induce apoptosis in cancer cell lines. For example, 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, which contain a related sulfonamide structure, were assessed for their capacity to induce apoptosis in the HL-60 human leukemia cell line. semanticscholar.org Another study on a novel aniline (B41778) derivative, Pegaharoline A (PA), demonstrated potent cytotoxic effects on non-small cell lung cancer (NSCLC) cells (A549 and PC9), with IC50 values of 2.39 µM and 3.60 µM, respectively. mdpi.com This compound was found to promote apoptosis by increasing the levels of reactive oxygen species (ROS) and modulating the expression of apoptosis-related proteins like Bcl-2 and Bax. mdpi.commdpi.com

The process of apoptosis is complex, involving intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Key proteins in these pathways include the Bcl-2 family (which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax) and caspases (executioner proteins like caspase-3). nih.govaging-us.com The activity of novel imidazolidin-4-one (B167674) derivatives has been explored, with one compound inducing apoptosis in colorectal cancer cells by increasing ROS production, which in turn activated the mitochondrial pathway and the JNK signaling pathway. mdpi.com Similarly, other aniline derivatives have been shown to induce apoptosis by down-regulating Bcl-2 and up-regulating Bax and cleaved caspase-3. mdpi.com

The structure-activity relationship (SAR) is crucial in this field. Sulfonyl or sulfonamide hybrids are considered attractive subjects for anticancer drug discovery due to their broad pharmacological activities. researchgate.net The inclusion of the sulfonamide group in various molecular hybrids has been explored to develop agents with anticancer properties. researchgate.net

Enzyme Inhibition Studies (e.g., EGFR, Caspases, Nucleoside Transporters)

The this compound structure has been utilized as a component in the design of various enzyme inhibitors, a key strategy in modern drug discovery.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a well-established target in cancer therapy, particularly for non-small-cell lung cancer (NSCLC). nih.gov Quinazoline (B50416) derivatives are a known class of EGFR inhibitors. Research has involved synthesizing novel quinazoline derivatives with various 4-aniline moieties to enhance their inhibitory potency. nih.gov While specific data for a this compound-substituted quinazoline was not detailed in the provided context, the general strategy involves modifying the aniline part of the molecule to optimize interaction with the EGFR active site. nih.gov These efforts have led to compounds with high potency against both wild-type and mutated EGFR, sometimes exceeding the activity of established drugs like gefitinib. nih.gov

Caspase and Other Apoptosis-Related Protein Interactions: As discussed in the anticancer section (3.2.4), compounds containing the this compound motif can induce apoptosis. This process is mediated by enzymes such as caspases. nih.govmdpi.com For instance, treatment of cancer cells with certain aniline derivatives leads to an increase in the levels of cleaved caspase-3, an active form of this executioner caspase, indicating the compound's role in the apoptotic cascade. mdpi.com Furthermore, derivatives have been designed as inhibitors of anti-apoptotic proteins like Mcl-1, which is a member of the Bcl-2 family. Structure-based design has led to N-(4-hydroxynaphthalen-1-yl)arylsulfonamides that bind to and inhibit Mcl-1, thereby promoting apoptosis. acs.org

Other Enzyme Targets: The versatility of the sulfonamide group has led to its inclusion in inhibitors for a wide range of other enzymes. For example, 4-(tert-butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide was identified as a potent dual agonist of the farnesoid X receptor (FXR) and inhibitor of soluble epoxide hydrolase (sEH), highlighting its potential in treating metabolic diseases like non-alcoholic steatohepatitis (NASH). nih.gov Additionally, acylsulfonamides have been investigated as inhibitors of enzymes involved in the cell wall biosynthesis of Mycobacterium tuberculosis. nih.gov In some kinase inhibitor research, the 4-(methylsulfonamido)phenyl group has been part of larger, complex molecules designed to selectively inhibit targets like mitogen-activated protein kinase kinase 4 (MKK4) over other kinases. google.com

Neuropharmacological Applications (e.g., NR2B Selective Antagonists)

The this compound framework has been integrated into molecules designed for neuropharmacological applications, most notably as selective antagonists for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.govbenthamscience.com

Excessive activation of NMDA receptors is implicated in a variety of central nervous system (CNS) pathologies, including cerebral ischemia, pain, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govbenthamscience.com While broad-spectrum NMDA antagonists have therapeutic potential, their use is often limited by significant side effects. benthamscience.comnih.gov Targeting specific subunits, such as NR2B, offers a strategy to achieve therapeutic benefit with an improved side-effect profile. benthamscience.comnih.gov The NR2B subunit's localization primarily in the forebrain contributes to this improved therapeutic index. nih.gov

Researchers have developed amide-based antagonists that incorporate a 4-(methylsulfonamido)phenyl group. nih.gov These compounds have been shown to be potent and selective for NR2B-containing receptors. A key focus of this research has been to mitigate off-target effects, such as activity at the hERG channel, which can lead to cardiac issues. nih.gov By masking charged atoms within the molecule's linker region, scientists have successfully reduced these undesirable activities while maintaining high on-target potency. nih.gov

Derivatives containing the 4-methylsulfonamide group have shown promise in preclinical models. benthamscience.com They have demonstrated efficacy in animal models of neuroprotection and pain (anti-hyperalgesia). proquest.com These findings suggest that molecules built around the this compound scaffold are valuable leads for developing treatments for a range of neurological disorders. nih.govbenthamscience.com

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critical for its development and potential clinical success. The this compound moiety has been shown to influence these properties in various drug scaffolds.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME properties determine the fate of a compound in the body. The physicochemical properties of a molecule, such as lipophilicity and solubility, are key determinants of its ADME profile. mdpi.com

The methylsulfonamide group can significantly alter these properties. In a study of bicyclic 2-pyridone-based inhibitors of Chlamydia trachomatis, replacing other functional groups with a methylsulfonamide substituent led to marked improvements in pharmacokinetic properties important for oral administration. rsc.org Specifically, in vitro ADME testing revealed that the C8-methylsulfonamide analogue (30 ) had greatly improved solubility and Caco-2 cell permeability compared to its analogues. rsc.org Caco-2 permeability is a standard in vitro model for predicting human intestinal absorption. mdpi.com This improvement effectively moved the compound from Biopharmaceutical Classification System (BCS) class IV (low solubility, low permeability) to class II (low solubility, high permeability), a more favorable classification for oral drug development. rsc.org

Metabolism is another critical aspect of ADME. Aniline and its derivatives are known to undergo metabolic transformations, such as N-hydroxylation and acetylation, which can affect their efficacy and safety profiles. nih.govdrugbank.com The rate and extent of these metabolic reactions can be influenced by the substitution pattern on the aniline ring. nih.gov While specific metabolism studies on this compound itself were not detailed in the provided results, it is understood that as an aniline derivative, it would be subject to various metabolic pathways. nih.govdrugbank.com

Bioavailability and Oral Uptake

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a crucial parameter for convenient drug administration. It is influenced by a compound's solubility, permeability, and first-pass metabolism. mdpi.com

The inclusion of a methylsulfonamide group has been demonstrated to dramatically improve the oral bioavailability of certain compounds. In the case of the 2-pyridone inhibitors mentioned previously, analogues without the methylsulfonamide group had negligible oral uptake. rsc.org In stark contrast, the C8-methylsulfonamide analogue (30 ) exhibited an apparent oral bioavailability of 41% in in vivo pharmacokinetic studies. rsc.org This substantial improvement highlights the significant positive impact the methylsulfonamide group can have on a molecule's ability to be absorbed from the gastrointestinal tract into the bloodstream. rsc.org

This finding is part of a broader strategy in medicinal chemistry to modify lead compounds to enhance their drug-like properties. nih.gov Poor oral bioavailability is a common reason for the failure of otherwise potent drug candidates. rsc.orgnih.gov The strategic introduction of functional groups like methylsulfonamide is a key tool for overcoming this hurdle, representing an important step toward developing orally active therapeutics. rsc.org

Below is an interactive data table summarizing the pharmacokinetic data for selected compounds.

Metabolic Stability and Toxic Metabolite Formation

The metabolic fate of this compound, like other aromatic amines, is a critical factor in determining its potential for therapeutic efficacy and toxicity. The biotransformation of this compound is primarily governed by the aniline moiety, a structural feature extensively studied for its role in metabolic activation to reactive intermediates. researchgate.netnih.gov

Detailed research into the metabolism of anilines reveals that a crucial step in their bioactivation is the N-hydroxylation of the primary amine nitrogen. researchgate.net This reaction, often mediated by cytochrome P450 (CYP) enzymes, leads to the formation of N-hydroxylamine metabolites. researchgate.netnih.gov These N-hydroxylamine intermediates are chemically reactive and considered obligatory in the etiology of many adverse reactions associated with aniline-containing compounds. researchgate.net

The primary toxicological concern associated with aniline metabolism is the formation of metabolites that can induce methemoglobinemia. nih.govcdc.govontosight.ai The N-hydroxylamine metabolite, such as N-phenylhydroxylamine formed from aniline, can participate in a redox cycle within erythrocytes. bund.deiarc.fr In this process, the hydroxylamine (B1172632) is co-oxidized to nitrosobenzene (B162901) while the ferrous iron (Fe²⁺) in hemoglobin is oxidized to its ferric state (Fe³⁺), forming methemoglobin. iarc.fr Methemoglobin is incapable of binding and transporting oxygen, leading to cellular hypoxia if formed in sufficient quantities. cdc.goviarc.fr

Studies on related sulfonamide-containing compounds provide insights into the metabolic stability imparted by the methylsulfonamido group. In research on novel Chlamydia trachomatis inhibitors, the introduction of a C8-methyl sulfonamide moiety to a core structure was found to significantly improve key pharmacokinetic properties. rsc.org While precursor compounds showed very low solubility and low metabolic stability in human and mouse liver microsomes, the methyl sulfonamide analogue demonstrated greatly improved solubility and permeability. rsc.org This enhancement effectively shifted the compound from Biopharmaceutical Classification System (BCS) class IV to class II, indicating better absorption characteristics. rsc.org

The potential for forming reactive metabolites can be investigated using in vitro techniques such as reactive-metabolite trapping studies. nih.gov These experiments typically involve incubating the compound with liver microsomes and nucleophilic trapping agents like glutathione (B108866) (GSH). nih.gov The detection of GSH conjugates provides direct evidence for the formation of electrophilic reactive metabolites. nih.gov

Research Findings on Aniline Bioactivation

The bioactivation pathway for aromatic amines is well-documented. The process generally follows the scheme outlined below:

| Step | Transformation | Metabolite | Implication |

| Phase I | N-hydroxylation of the primary amine by Cytochrome P450 enzymes. researchgate.netiarc.fr | N-hydroxylamine | A key reactive metabolite. researchgate.net |

| Toxicity | Redox cycling of N-hydroxylamine in erythrocytes. bund.deiarc.fr | Nitrosobenzene | Leads to the oxidation of hemoglobin to methemoglobin, causing hypoxia. iarc.fr |

| Phase II | Conjugation of the N-hydroxylamine (e.g., sulfation or glucuronidation). | N-O-sulfate or N-O-glucuronide | Can be even more reactive, leading to covalent binding with proteins and nucleic acids. researchgate.netnih.gov |

In Vitro ADME Properties of a Structurally Related Methyl Sulfonamide Analogue

The following table summarizes findings from a study on bicyclic 2-pyridone inhibitors, where a methyl sulfonamide group was introduced to improve pharmacokinetic properties. rsc.org

| Compound | Solubility (µM) | Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (B→A/A→B) | Metabolic Stability (% remaining after 30 min) |

| C8-Cyclopropyl Analogue (3) | < 0.25 | 2.6 | 0.9 | HLM: 29%, MLM: 33% |

| C8-Methoxy Analogue (18) | < 0.25 | 1.1 | 1.1 | HLM: 32%, MLM: 26% |

| C8-Methyl Sulfonamide (30) | 23 | 8.8 | 1.0 | HLM: 47%, MLM: 52% |

Data sourced from a study on Chlamydia trachomatis inhibitors and is intended to illustrate the effect of a methyl sulfonamide group on ADME properties. rsc.org HLM: Human Liver Microsomes, MLM: Mouse Liver Microsomes.

Computational and Theoretical Investigations

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.orgresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a protein. researchgate.net For derivatives of 4-(Methylsulfonamido)aniline, molecular docking has been employed to explore their interactions with various enzymes that are significant in disease pathways.

Sulfonamides, in general, are known to target a range of enzymes. chemaxon.com Docking studies on novel sulfonamide derivatives have identified potential binding to targets such as epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer. nih.gov For instance, certain sulfonamide derivatives have shown significant binding energies when docked into the EGFR binding pocket, suggesting their potential as cancer therapeutics. nih.gov Other common targets for sulfonamide-based compounds include dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, and various isoforms of carbonic anhydrase (CA), which are involved in processes like diuresis and antiglaucoma effects. uni.luresearchgate.netvcclab.org

The process involves preparing the 3D structures of both the ligand (the aniline (B41778) derivative) and the receptor protein. researchgate.net Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score that estimates the binding affinity for each pose. researchgate.net These scores, often expressed as binding energy (in kcal/mol), help in ranking potential drug candidates. nih.govpeerj.com For example, docking studies on 4-anilinoquinazoline (B1210976) derivatives against EGFR and VEGFR-2 have shown binding energies ranging from -6.39 to -8.24 kcal/mol, indicating effective binding. wikipedia.org Molecular docking of 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase (AChE), a target for Alzheimer's disease, revealed interactions with both the catalytic active site and the peripheral anionic site of the enzyme. chemaxon.com

| Derivative Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Novel Sulfonamide Derivatives | EGFR (T790M/L858R) | -147.21 (Moldock Score) | Interaction with kinase binding pocket | nih.gov |

| 4-Anilinoquinazolines | VEGFR-2 | -8.24 | Effective binding within the active site | wikipedia.org |

| 4-Phthalimidobenzenesulfonamides | Acetylcholinesterase (AChE) | N/A (IC50 = 1.35 µM) | Interaction with CAS and PAS sites | chemaxon.com |

| N-phenylacetamide-2-oxoindole benzensulfonamides | Carbonic Anhydrase II (hCA II) | N/A (Ki = 5.87 nM) | Sulfonamide moiety coordinates with Zn2+ ion | researchgate.net |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. googleapis.com These different arrangements, or conformers, often have different potential energies, and understanding this relationship is key to predicting the most stable and likely shapes a molecule will adopt. googleapis.com The energy landscape of a molecule is a map of its potential energy as a function of its conformational degrees of freedom, providing a picture of the relative stabilities of different conformers and the energy barriers between them. researchgate.net

For this compound, the key rotational bonds that define its conformational space are the C(phenyl)-S bond and the S-N bond. Studies on the closely related compound sulfanilamide (B372717) (p-aminobenzenesulfonamide) using gas electron diffraction and quantum chemical calculations have shown the presence of stable conformers defined by the orientation of the amino and sulfonamide groups. researchgate.netvcclab.org Calculations for benzenesulfonamide, another similar structure, predict two stable conformers: one where the NH2 group eclipses the SO2 group, and another where it is staggered, with the eclipsed form being slightly more stable. vcclab.org

Based on these studies, it is likely that this compound also possesses a complex conformational landscape with multiple energy minima. The rotation around the C-S bond would be influenced by steric interactions between the methyl group on the sulfonamide and the aniline ring. The potential energy curves calculated at the Density Functional Theory (DFT) level for sulfanilamide suggest that the energy barriers for rotation and inversion of the amine groups are relatively low, meaning the molecule can explore several conformational states at room temperature. researchgate.net This flexibility can be crucial for its ability to adapt its shape to fit into different biological receptor sites.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules, offering insights that complement experimental data. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can determine the distribution of electrons within a molecule, its molecular orbitals, and its reactivity.

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni.lu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. uni.lu For sulfonamide derivatives, DFT studies have been used to calculate these energies, providing insights into their stability and potential for chemical reactions.

Quantum chemical calculations also allow for the determination of various electronic parameters, such as the distribution of atomic charges (e.g., Mulliken charges), which can identify the most electron-rich or electron-poor sites in the molecule. This information is vital for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions, which are critical for receptor binding. Methods like B3LYP with a 6-31G basis set are frequently used for these types of calculations on aniline and sulfonamide derivatives.

Prediction of Physico-Chemical Parameters (e.g., pKa, Log P)

Physicochemical parameters like the acid dissociation constant (pKa) and the logarithm of the partition coefficient (Log P) are critical for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). Computational methods provide a rapid means to estimate these values.

pKa is a measure of the strength of an acid in solution. For this compound, there are two key ionizable groups: the aniline nitrogen (basic) and the sulfonamide nitrogen (acidic). The aniline amine is expected to have a pKa value typical for aromatic amines, while the sulfonamide NH is weakly acidic. Accurate prediction can be achieved using methods that calculate the Gibbs free energy change of deprotonation, often relative to a reference compound with a known pKa.

Log P is a measure of a compound's lipophilicity, or its preference for a lipid-like environment (n-octanol) versus an aqueous one. It is a crucial predictor of how well a drug can cross cell membranes. Numerous online tools and software packages, such as ALOGPS and ChemAxon, use quantitative structure-property relationship (QSPR) models based on a molecule's structure to predict its Log P value. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CS(=O)(=O)NC1=CC=C(C=C1)N, can be used as input for these predictors. researchgate.net

| Parameter | Predicted Value | Prediction Method/Source | Significance |

|---|---|---|---|

| Log P | 0.50 | ALOGPS 2.1 | Indicates relatively low lipophilicity and good water solubility. |

| Aqueous Solubility (log S) | -1.39 | ALOGPS 2.1 | Predicts moderate solubility in water. |

| pKa (Most Basic) | 4.23 | ChemAxon | Corresponds to the protonation of the aniline amino group. |

| pKa (Most Acidic) | 10.03 | ChemAxon | Corresponds to the deprotonation of the sulfonamide N-H group. |

Theoretical Studies of Reaction Mechanisms

Computational chemistry provides the tools to map out the entire pathway of a chemical reaction, identifying intermediates, transition states, and the energies associated with each step. researchgate.net This is invaluable for understanding how a molecule like this compound might be synthesized or how it might be metabolized in the body.

For example, theoretical studies on the reaction of 4-methyl aniline with hydroxyl radicals have been performed using high-level computational methods like M06-2X and CCSD(T). Such studies can determine the most likely reaction pathways, whether it's hydrogen abstraction from the amine or methyl group, or OH addition to the aromatic ring. By calculating the activation barriers for each potential pathway, researchers can predict the major products under different conditions. Similarly, the mechanism of aniline oxidation, a fundamental reaction for this class of compounds, has been investigated to understand the formation of various products. These theoretical models can successfully predict outcomes like diastereoselectivities and enantioselectivities in complex catalytic reactions. researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand binding to a receptor, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for assessing the stability of a predicted docking pose and understanding the flexibility of both the ligand and the protein.

In a typical MD simulation of a protein-ligand complex, the system is placed in a simulated box of water molecules, and the forces on each atom are calculated using a force field. By solving Newton's equations of motion, the trajectory of every atom can be tracked over a period of nanoseconds or even microseconds.

For a compound like this compound bound to a target, MD simulations can reveal:

Binding Stability: Whether the ligand remains stably in the binding pocket or if it shifts or even dissociates over time.

Conformational Changes: How the ligand and the protein's active site residues adjust their conformations to accommodate each other (a phenomenon known as "induced fit").

Role of Water: The role of individual water molecules in mediating the interaction between the ligand and the protein.

Binding Free Energy: More accurate estimations of binding free energy can be calculated from MD trajectories, providing a more reliable measure of binding affinity than docking scores alone.

MD simulations on derivatives of this compound have been used to confirm the stability of complexes with targets like EGFR, providing deeper insight into the dynamic interactions that govern binding affinity. chemaxon.com

Application of Machine Learning and AI in Drug Discovery for Aniline Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict the properties and activities of new molecules. For aniline and sulfonamide derivatives, these techniques are particularly useful for developing Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The process involves:

Data Collection: Assembling a dataset of aniline derivatives with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated that encodes its structural, physicochemical, and electronic properties.

Model Building: ML algorithms, such as multiple linear regression, random forest, or neural networks, are used to build a model that correlates the descriptors with the observed activity.

Validation and Prediction: The model is validated using a separate test set of compounds and then used to predict the activity of new, unsynthesized aniline derivatives.

QSAR models for sulfonamides have successfully identified key molecular features that control their antimicrobial or anticancer activity. researchgate.net These models can guide chemists in deciding which new derivatives to synthesize, focusing efforts on those with the highest predicted potency and most favorable ADME properties. Beyond QSAR, AI is also used for de novo drug design, where algorithms generate entirely new molecular structures that are optimized to bind to a specific target.

Future Directions and Emerging Research Avenues

Development of Novel 4-(Methylsulfonamido)aniline Analogs with Enhanced Biological Profiles

The core strategy for expanding the therapeutic utility of this compound involves the rational design and synthesis of new analogs with superior biological properties. By systematically modifying the core structure, researchers aim to improve potency, selectivity, and pharmacokinetic profiles.

One prominent area of research is in the development of potent enzyme inhibitors. For instance, the sulfonamide group is a key feature in many pharmaceutical compounds, including antibiotics and anticancer agents. rsc.org Research into N-aryl sulfonamides has led to the development of selective inhibitors for various enzymes. In the pursuit of new anticancer agents, 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides have been designed as selective Mcl-1 inhibitors, an anti-apoptotic protein. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that substituents on the phenyl ring significantly influence binding affinity. Analogs with larger, more hydrophobic groups showed improved binding. acs.orgnih.gov For example, introducing a para-phenoxyphenyl group (compound 21) or a biphenyl (B1667301) group (compound 19) resulted in potent Mcl-1 inhibitors with nanomolar binding affinity, likely due to favorable π-π stacking interactions within the protein's binding pocket. acs.orgnih.gov

Similarly, methanesulfonamide (B31651) non-alkynyl hydroxamic acid derivatives incorporating the aniline (B41778) moiety have been explored as LpxC inhibitors, which is a target for new antibiotics against Gram-negative bacteria. frontiersin.org The development of these analogs focuses on optimizing interactions within the enzyme's active site to achieve broad-spectrum antimicrobial activity. frontiersin.org

Another research direction focuses on improving the "drug-like" properties of these analogs. In the development of inhibitors for Chlamydia trachomatis, introducing a methylsulfonamide substituent at the C8-position of a bicyclic 2-pyridone core significantly improved pharmacokinetic properties. nih.gov This modification enhanced both solubility and permeability, effectively moving the compound from a less favorable Biopharmaceutical Classification System (BCS) class IV to a more promising class II. nih.gov

The synthesis of fosmidomycin (B1218577) analogues with a this compound component has also been explored, although these specific derivatives did not show inhibitory activity against their intended target, 1-deoxy-D-xylulose 5-phosphate reductoisomerase, or in vitro growth of Plasmodium falciparum. mdpi.com This highlights that while the scaffold is versatile, successful analog development requires careful design and empirical testing for each specific biological target.

Table 1: Examples of this compound Analogs and their Biological Targets

| Analog Class | Target | Desired Enhancement | Reference |

| 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Mcl-1 | Increased binding affinity and selectivity | acs.orgnih.gov |

| Methanesulfonamide non-alkynyl hydroxamic acids | LpxC | Broad-spectrum antimicrobial activity | frontiersin.org |

| Bicyclic 2-pyridones with C8-methylsulfonamide | Chlamydia trachomatis infectivity | Improved pharmacokinetic properties (solubility, permeability) | nih.gov |

| Oxadiazole-sulfonamide hybrids | Aldose reductase (ALR2) | Inhibition of diabetic complications | sci-hub.se |

Exploration of Multi-Target Ligands Incorporating the this compound Moiety

The complexity of diseases like type 2 diabetes mellitus (T2DM) and cancer has spurred a shift from the "one molecule, one target" paradigm to the development of multi-target ligands, also known as polypharmacology. unimi.it This approach aims to modulate multiple pathological pathways simultaneously, potentially leading to enhanced efficacy and a lower propensity for drug resistance. The this compound moiety is being actively investigated as a key component in the design of such multi-target agents.

A notable example is the development of dual inhibitors for dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrases (CAs), which are implicated in T2DM and obesity. nih.govacs.org Researchers have used a "morphing" strategy, starting from an existing molecule and modifying it to gain activity against new targets. This led to the creation of compounds that incorporate a sulfonamide feature, targeting both DPP-IV for glucose homeostasis and CAs for potential weight loss benefits, creating a potential "antidiabesity" agent. nih.govacs.org

The rationale behind this dual-target approach is compelling. DPP-IV inhibitors work by prolonging the action of incretin (B1656795) hormones that regulate blood sugar, while CA inhibitors can influence metabolism and prevent certain diabetic comorbidities. unimi.itnih.gov By combining these functionalities into a single molecule containing the sulfonamide group, researchers hope to create a more holistic treatment for metabolic disorders. nih.govacs.org

Furthermore, the concept extends to other therapeutic areas. In the development of LpxC inhibitors for Gram-negative bacteria, a multi-target drug design strategy is considered a promising future direction to create broad-spectrum antibiotics. frontiersin.org The idea is to combine the LpxC inhibitory action with another antibacterial mechanism, for example, by creating hybrid molecules that also target DNA topoisomerase, to combat a wider range of pathogens. frontiersin.org The sulfonamide moiety often plays a crucial role in providing the necessary structural and electronic properties for binding to at least one of the intended targets.

Advanced Delivery Systems for this compound-based Therapeutics

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. europeanpharmaceuticalreview.com Advanced drug delivery systems (DDS) offer innovative solutions to overcome challenges like poor solubility, limited stability, and off-target toxicity, which can be relevant for some this compound-based therapeutics. saapjournals.org

While specific research on advanced DDS for this compound is an emerging field, the general principles are highly applicable. Nanotechnology-based systems, such as nanoparticles, liposomes, and nanocrystals, can enhance the solubility and stability of drug candidates. saapjournals.org For a compound like the C8-methylsulfonamide substituted 2-pyridone, which already showed improved solubility, encapsulation in a nanoparticle formulation could further enhance its bioavailability and potentially target its delivery to specific tissues. nih.govsaapjournals.org

Polymeric drug delivery systems, which can be biodegradable, offer the potential for sustained and controlled release. saapjournals.org This would be particularly beneficial for drugs intended for chronic conditions, reducing dosing frequency and improving patient compliance. saapjournals.org For an Mcl-1 inhibitor based on the sulfonamide scaffold used in cancer therapy, a polymeric delivery system could maintain therapeutic levels of the drug over an extended period. acs.orgnih.gov

Other novel delivery mechanisms include ethosomes, which are lipid-based carriers with high ethanol (B145695) content that enhance drug permeation through the skin for transdermal delivery. jddtonline.info This could be a viable route for locally acting therapeutics or for systemic delivery without first-pass metabolism. The development of such systems is crucial for translating promising compounds from the lab to the clinic. europeanpharmaceuticalreview.comfrontiersin.org

Clinical Translation and Preclinical Development Prospects

The ultimate goal of developing novel this compound analogs is their successful translation into clinical use. This journey involves rigorous preclinical development to assess the safety and efficacy of a drug candidate before it can be tested in humans.

A critical aspect of preclinical development is the evaluation of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Studies involving C8-methylsulfonamide analogs for Chlamydia trachomatis have already moved into in vivo PK studies in rats. nih.gov These studies are essential to determine how the drug is absorbed, distributed, metabolized, and excreted (ADME), and to establish a viable dosing regimen. The finding that the methylsulfonamide group improved oral bioavailability is a significant step towards preclinical viability. nih.gov

For Mcl-1 inhibitors, after identifying potent analogs like compounds 19 and 21, the next steps outlined by researchers are the further optimization of this class of compounds and their evaluation in in vivo models of cancer. nih.gov These studies would assess not only the drug's ability to inhibit tumor growth but also its safety profile in a living organism.

The path to clinical application for new LpxC inhibitors is also being actively pursued, with the goal of bringing new antibiotics to market to combat resistant bacteria. frontiersin.org This involves extensive preclinical toxicology studies and demonstrating a clear therapeutic window where the drug is effective against bacteria at concentrations that are not harmful to the host. frontiersin.org As these various research programs advance, the prospects for seeing new therapeutics based on the this compound scaffold entering clinical trials continue to grow, driven by the compound's demonstrated versatility and therapeutic potential.

Q & A

Q. How do hydrogen bonding and π-interactions govern the supramolecular assembly of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals N-H···O hydrogen bonds (D···A distances: ~3.24 Å) forming R₂²(18) ring motifs. Weak C-H···π interactions (3.5–3.8 Å) stabilize 3D networks. Hirshfeld surface analysis quantifies contributions: H···H (45%), H···O (25%), and H···C (15%) interactions .

Q. What computational strategies (DFT, HOMO-LUMO analysis) are effective in predicting electronic properties and reactivity?

- Methodological Answer :

- DFT : B3LYP/6-311++G(d,p) basis sets reproduce experimental geometries (bond length deviations <0.02 Å).

- HOMO-LUMO : A narrow energy gap (~5.3 eV) indicates moderate reactivity and charge transfer potential. UV-Vis simulations (TD-DFT) align with experimental λ_max at 290–310 nm .

Q. How can discrepancies between experimental and computational molecular geometries be resolved?

- Methodological Answer : Discrepancies in dihedral angles (e.g., pyrrolidine-phenyl torsion) arise from crystal packing forces absent in gas-phase DFT. Including solvent effects (PCM model) or periodic boundary conditions (CASTEP) improves agreement .

Q. What role does the methylsulfonamido group play in modulating solubility and thermal stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。